MN714 Demonstrates Cell Permeability and Intracellular Target Engagement Unlike Parent Compound MN551
MN714 is a cell-permeable POM prodrug of MN551, whereas the parent compound MN551 exhibits low cellular permeability and fails to engage intracellular SOCS2 in live cells without membrane permeabilization [1]. In cellular target engagement assays, MN714 treatment of intact K562 cells enabled covalent modification of SOCS2 at Cys111, as confirmed by mass spectrometry, demonstrating that the prodrug strategy successfully overcomes the cell permeability barrier inherent to the phosphate-mimetic parent inhibitor [2]. In-cell 19F NMR spectroscopy directly visualized time-dependent unmasking of MN714 to MN551 in live K562 cells, with spectral acquisition beginning 10 minutes after addition of 500 µM MN714 and showing progressive conversion over ~40 minutes per spectrum [3].
| Evidence Dimension | Cellular target engagement in live cells |
|---|---|
| Target Compound Data | MN714: Enables covalent modification of SOCS2 Cys111 in intact K562 cells; demonstrates time-dependent intracellular unmasking to MN551 observable by in-cell 19F NMR within 10 min of treatment at 500 µM |
| Comparator Or Baseline | MN551 (parent compound): Low cellular permeability; requires cell permeabilization or cell lysis to engage SOCS2 in biochemical assays |
| Quantified Difference | MN714 enables live-cell target engagement; MN551 fails to penetrate intact cell membranes without prodrug masking |
| Conditions | K562 chronic myelogenous leukemia cells; in-cell 19F NMR spectroscopy; mass spectrometry-based target engagement analysis |
Why This Matters
This evidence demonstrates that MN714 is functionally required for any live-cell or in vivo SOCS2 inhibition studies, as the parent compound MN551 is unsuitable for such applications due to its intrinsic cell impermeability.
- [1] Ramachandran S, Makukhin N, Haubrich K, Nagala M, Forrester B, Lynch DM, et al. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. Nat Commun. 2023;14(1):6345. View Source
- [2] Ramachandran S, Makukhin N, Haubrich K, Nagala M, Forrester B, Lynch DM, et al. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. Nat Commun. 2023;14(1):6345. View Source
- [3] Ramachandran S, Makukhin N, Haubrich K, Nagala M, Forrester B, Lynch DM, et al. Fig. 5: In-cell NMR spectroscopy confirms MN714 prodrug is unmasked inside cells. Nat Commun. 2023;14(1):6345. View Source
